Sarafotoxin S 6c (reduced) is a polypeptide derived from the venom of the snake Atractaspis engaddensis. It belongs to the sarafotoxin family, which is closely related to endothelins, a group of potent vasoconstrictor peptides. Sarafotoxin S 6c is primarily classified as an agonist for the endothelin B receptor, exhibiting significant biological activity in various physiological processes, including vasoconstriction and modulation of blood pressure.
Sarafotoxin S 6c is isolated from the venom of Atractaspis engaddensis, a species of snake known for its potent neurotoxic and vasoconstrictive properties. The classification of sarafotoxins falls under the broader category of endothelin-like peptides, which are known to interact with G protein-coupled receptors, specifically the endothelin A and B receptors. Sarafotoxin S 6c is particularly noted for its selective affinity towards the endothelin B receptor subtype, distinguishing it from other members of its family that may have broader receptor interactions .
The synthesis of sarafotoxin S 6c can be achieved through several methods:
Technical details regarding these methods emphasize the importance of purification and characterization steps to ensure the biological activity and structural integrity of the synthesized peptide .
Sarafotoxin S 6c has a specific molecular structure characterized by a sequence of amino acids that contributes to its biological function. The primary structure consists of approximately 22 amino acids, with notable features including:
Data from structural studies indicate that sarafotoxin S 6c exhibits a compact structure similar to that of endothelins, which is essential for its agonistic activity at endothelin B receptors .
Sarafotoxin S 6c participates in various chemical reactions primarily through its interaction with receptors:
The mechanism of action for sarafotoxin S 6c involves several key processes:
Data suggest that this mechanism plays a significant role in regulating vascular resistance and blood pressure during various physiological conditions .
Sarafotoxin S 6c has several scientific applications:
Sarafotoxin S6c is a 21-amino acid peptide with the molecular formula C~105~H~156~N~28~O~34~S~5~ and a molar mass of 2514.86 g/mol in its oxidized form [6] [8]. The primary sequence is characterized by a conserved C-terminal hexapeptide domain (His-Leu-Asp-Ile-Ile-Trp) shared with endothelins, while the N-terminal region exhibits structural distinctions that contribute to receptor subtype selectivity. The reduced form of Sarafotoxin S6c refers to the linear peptide chain lacking the characteristic disulfide bonds, resulting in disruption of its tertiary structure and altered bioactivity. This reduction primarily affects the cysteine residues at positions 1, 3, 11, and 15, which normally form two intramolecular disulfide bridges essential for receptor recognition [1] [10]. The amino acid sequence features hydrophobic residues (Isoleucine, Tryptophan) clustered at the C-terminus, which are critical for receptor docking, and charged residues (Aspartic acid, Histidine) that participate in polar interactions with receptor domains [7] [10].
Table 1: Amino Acid Sequence Comparison of Sarafotoxin S6c and Endothelins
Peptide | Amino Acid Sequence | Source |
---|---|---|
Sarafotoxin S6c | Cys-Ser-Cys-Asp-Lys-Glu-Cys-Val-Tyr-Phe-Cys-His-Leu-Asp-Ile-Ile-Trp | Atractaspis engaddensis venom |
Endothelin-1 | Cys-Ser-Cys-Ser-Ser-Leu-Met-Asp-Lys-Glu-Cys-Val-Tyr-Phe-Cys-His-Leu-Asp-Ile-Ile-Trp | Human endothelium |
Endothelin-3 | Cys-Thr-Cys-Phe-Thr-Tyr-Lys-Asp-Lys-Glu-Cys-Val-Tyr-Tyr-Cys-His-Leu-Asp-Ile-Ile-Trp | Human endothelium |
The tertiary structure of Sarafotoxin S6c is stabilized by two specific disulfide bonds: Cys¹-Cys¹⁵ and Cys³-Cys¹¹, creating a bicyclic scaffold that constrains the peptide into a defined conformation [1] [6]. This configuration generates an N-terminal loop (residues 1-3, 11-15) and a C-terminal α-helix (residues 9-15) connected by the second disulfide linkage. The reduced form disrupts these critical covalent linkages, resulting in conformational flexibility and loss of structural integrity essential for biological activity. Crystallographic studies of the oxidized form reveal that the disulfide bonds position hydrophobic residues (Ile¹⁹, Ile²⁰, Trp²¹) into a contiguous surface for receptor engagement [7] [10]. The tertiary fold is further stabilized by hydrogen bonding between the backbone amides of the C-terminal helix and hydrophobic clustering of aromatic residues. Disruption of disulfide bonds in the reduced form leads to a 1000-fold decrease in receptor binding affinity due to the inability to maintain this pharmacophoric arrangement [1] [8].
Sarafotoxin S6c shares approximately 60% sequence identity with human endothelin-1 and endothelin-3, with the highest conservation in the C-terminal hexapeptide (residues 16-21: -Asp-Ile-Ile-Trp) that mediates receptor activation [1] [10]. This region is 100% identical across endothelins and sarafotoxins, explaining their shared receptor specificity. Structural divergence occurs primarily at the N-terminus and in the first loop region (residues 4-7), where Sarafotoxin S6c contains Lys⁴ and Glu⁵ instead of Ser⁴-Ser⁵ in endothelin-1. These substitutions confer reduced affinity for the Endothelin A receptor subtype [3] [7]. Cryo-EM studies of receptor-bound complexes reveal that both Sarafotoxin S6c and endothelins adopt nearly identical backbone conformations when bound to the Endothelin B receptor, particularly in the positioning of the C-terminal tryptophan (Trp²¹) which inserts into a deep hydrophobic pocket formed by transmembrane domains 3, 4, and 6 [7]. The conserved disulfide pattern maintains equivalent spatial orientation of key functional residues despite sequence variations in non-critical regions.
Nuclear magnetic resonance (NMR) analyses of Sarafotoxin S6c in aqueous solution reveal significant conformational flexibility, particularly in the reduced form where disulfide constraints are absent [7] [10]. The oxidized peptide exhibits a well-defined α-helix between residues Asp⁸-Leu¹⁷, stabilized by hydrogen bonds between Asp⁸ CO and Leu¹¹ NH, and Val⁹ CO and Asp¹⁴ NH. This helix displays dynamic fluctuations on the nanosecond timescale, with increased mobility toward the N-terminal end. The N-terminal segment (residues 1-7) shows greater flexibility in solution than observed in crystalline states. Reduction of disulfide bonds substantially increases conformational entropy, as evidenced by decreased nuclear Overhauser effect (NOE) contacts and greater amide proton exchange rates. These dynamic properties facilitate receptor interaction by allowing conformational selection upon binding, where the peptide transitions from a heterogeneous ensemble in solution to a single constrained bioactive conformation [10]. The reduced form fails to adopt this receptor-competent state, explaining its diminished biological activity.
Sarafotoxin S6c is synthesized as a multi-copy precursor protein containing five copies of the S6c isoform interspersed with spacer sequences [6] [10]. Proteolytic processing involves furin-like enzymes cleaving at paired basic residues (Lys-Arg or Arg-Arg) to release the mature peptide. Unlike mammalian endothelins, Sarafotoxin S6c lacks C-terminal truncation variants but exists in four naturally occurring isoforms (S6a-d) with minor sequence variations. The S6c isoform contains Asp⁴ and Lys⁵, distinguishing it from S6b (Glu⁴, Lys⁵) and S6a (Glu⁴, Asn⁵) [1] [8]. These variations occur predominantly at positions 2, 4, and 5 in the N-terminal region, modulating receptor selectivity rather than overall structure. Post-synthetic modifications are limited to disulfide bond formation and C-terminal amidation, the latter being absent in Sarafotoxin S6c but present in some endothelin isoforms. The precursor organization in Atractaspis venom glands enables high-yield production of multiple isoforms through differential processing of a single transcript, contrasting with the single-copy gene organization of mammalian endothelins [6] [10].
Table 2: Isoform Variability in Sarafotoxins
Isoform | Residue 2 | Residue 4 | Residue 5 | Receptor Selectivity |
---|---|---|---|---|
Sarafotoxin S6a | Ser | Glu | Asn | Dual ETA/ETB |
Sarafotoxin S6b | Ser | Glu | Lys | Dual ETA/ETB |
Sarafotoxin S6c | Ser | Asp | Lys | ETB-selective |
Sarafotoxin S6d | Pro | Glu | Lys | Dual ETA/ETB |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9